Nepsilon-Boc-L-lysine allyl ester hydrochloride Nepsilon-Boc-L-lysine allyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17947155
InChI: InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H
SMILES:
Molecular Formula: C14H27ClN2O4
Molecular Weight: 322.83 g/mol

Nepsilon-Boc-L-lysine allyl ester hydrochloride

CAS No.:

Cat. No.: VC17947155

Molecular Formula: C14H27ClN2O4

Molecular Weight: 322.83 g/mol

* For research use only. Not for human or veterinary use.

Nepsilon-Boc-L-lysine allyl ester hydrochloride -

Specification

Molecular Formula C14H27ClN2O4
Molecular Weight 322.83 g/mol
IUPAC Name prop-2-enyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Standard InChI InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H
Standard InChI Key YNQZETUXDJXJQM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Nepsilon-Boc-L-lysine allyl ester hydrochloride belongs to the class of protected amino acid derivatives. Its molecular formula, C₁₄H₂₇ClN₂O₄, corresponds to a molecular weight of 322.83 g/mol . The Boc group (tert-butyloxycarbonyl) shields the epsilon-amino group of lysine, while the allyl ester modifies the carboxyl terminus. The hydrochloride counterion improves aqueous solubility, a property critical for biochemical applications .

Stereochemical Configuration

The compound retains the L-configuration of natural lysine, ensuring compatibility with biological systems. The chiral center at the alpha-carbon is preserved during synthesis, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The allyl ester introduces a propenyl group (-CH₂CH=CH₂), which imparts mild reactivity for subsequent deprotection under palladium-catalyzed conditions .

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O stretch) and 1680 cm⁻¹ (carbamate C=O stretch) confirm functional groups.

  • ¹H-NMR: Signals at δ 5.8–5.9 ppm (allyl protons) and δ 1.4 ppm (Boc tert-butyl group) validate the structure .

PropertyValueSource
Molecular FormulaC₁₄H₂₇ClN₂O₄
Molecular Weight322.83 g/mol
SolubilityMethanol, DMSO, water
Melting Point120–125°C (decomposes)

Synthesis and Preparation

The synthesis of Nepsilon-Boc-L-lysine allyl ester hydrochloride involves sequential protection and esterification steps:

Protection of the Epsilon-Amino Group

L-lysine is treated with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions to form Nepsilon-Boc-L-lysine. This reaction selectively protects the epsilon-amino group while leaving the alpha-amino and carboxyl groups free .

Allyl Esterification

The carboxyl group is activated using allyl bromide in the presence of a base such as triethylamine. This step yields Nepsilon-Boc-L-lysine allyl ester, which is subsequently converted to the hydrochloride salt via treatment with hydrochloric acid .

Purification and Characterization

Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC), achieving >98% purity. Mass spectrometry (MS) and elemental analysis validate the molecular composition .

Applications in Peptide Synthesis and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The allyl ester serves as a temporary protecting group for the carboxyl terminus, enabling sequential peptide elongation. Deprotection is achieved using palladium(0) catalysts, which cleave the allyl group without affecting Boc-protected amines . This orthogonal protection strategy is pivotal for synthesizing peptides with post-translational modifications.

Prodrug Design

The allyl ester enhances lipophilicity, improving cell membrane permeability of peptide-based drugs. For example, anticancer peptides conjugated with allyl esters show increased bioavailability in in vitro models .

Protein Engineering

Site-specific incorporation of Nepsilon-Boc-L-lysine allyl ester hydrochloride into proteins allows selective modification of lysine residues. This approach is used to install fluorescent tags or crosslinkers for studying protein-protein interactions.

Comparative Analysis with Related Lysine Derivatives

Nepsilon-Boc-L-lysine Methyl Ester Hydrochloride

The methyl ester analogue (CAS 2389-48-2) exhibits lower solubility in aqueous media compared to the allyl ester derivative. While the methyl group is hydrolytically stable, it requires harsher conditions (e.g., strong acids) for deprotection, limiting its utility in sensitive syntheses .

Nepsilon-Boc-L-lysine Tert-Butyl Ester Hydrochloride

The tert-butyl ester offers superior stability under basic conditions but suffers from poor solubility in polar solvents. The allyl ester’s balance of moderate stability and ease of removal makes it preferable for most SPPS applications.

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